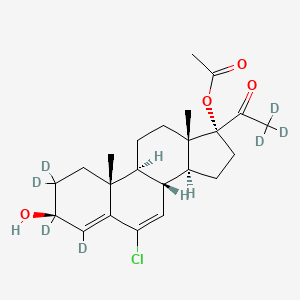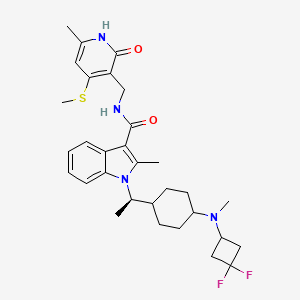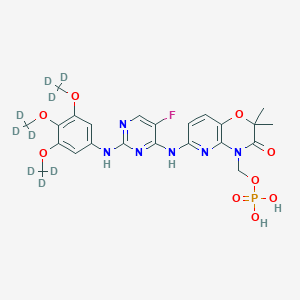
Chlormadinol Acetate-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlormadinol Acetate-d7 is a deuterated form of Chlormadinone Acetate, a synthetic progestin with potent progestogenic and anti-androgenic properties. Deuterated compounds are often used in scientific research to study metabolic pathways and pharmacokinetics due to their stability and distinguishable mass spectrometric profile. Chlormadinone Acetate itself is widely used in hormonal therapies, including birth control and treatment of gynecological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chlormadinol Acetate-d7 involves the incorporation of deuterium atoms into the Chlormadinone Acetate molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient incorporation of deuterium atoms while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions: Chlormadinol Acetate-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and alkyl halides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chlormadinol Acetate-d7 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in mass spectrometry to study metabolic pathways and reaction mechanisms.
Biology: The compound is used to investigate the biological effects of progestins and their interactions with receptors.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of hormonal therapies.
Industry: It is used in the development of new pharmaceuticals and in quality control processes to ensure the purity and efficacy of hormonal drugs.
Mechanism of Action
Chlormadinol Acetate-d7 exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent biological effects. The compound also exhibits anti-androgenic activity by antagonizing androgen receptors, which helps in the treatment of conditions like acne and hirsutism.
Comparison with Similar Compounds
Chlormadinol Acetate-d7 is similar to other deuterated progestins, such as:
- Deuterated Medroxyprogesterone Acetate
- Deuterated Megestrol Acetate
- Deuterated Norethindrone Acetate
Uniqueness: The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in mass spectrometric analysis and stability. This makes it a valuable tool in pharmacokinetic studies and metabolic research.
Properties
Molecular Formula |
C23H31ClO4 |
|---|---|
Molecular Weight |
414.0 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17R)-6-chloro-2,2,3,4-tetradeuterio-3-hydroxy-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,15-18,27H,5-10H2,1-4H3/t15-,16+,17-,18-,21+,22-,23-/m0/s1/i1D3,5D2,11D,15D |
InChI Key |
QQEHDZXXCDSAFE-UHYYLTIPSA-N |
Isomeric SMILES |
[2H]C1=C2C(=C[C@H]3[C@@H]4CC[C@@]([C@]4(CC[C@@H]3[C@]2(CC([C@]1([2H])O)([2H])[2H])C)C)(C(=O)C([2H])([2H])[2H])OC(=O)C)Cl |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-amino-3-methoxy-4-methyl-N-[1-[5-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B15145321.png)




![tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate](/img/structure/B15145363.png)
![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B15145369.png)

![(2S,4R)-N-[(1S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride](/img/structure/B15145379.png)


![(1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15145404.png)

